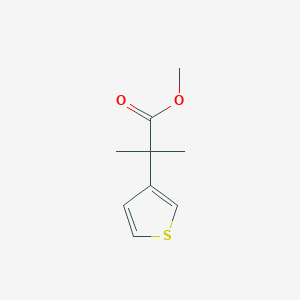
2-Methyl-2-thiophen-3-yl-propionic acid methyl ester
Vue d'ensemble
Description
2-Methyl-2-thiophen-3-yl-propionic acid methyl ester is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Electronic Properties
A study by Bertran et al. (2007) investigated the structural and electronic properties of poly(3-thiophen-3-yl-acrylic acid methyl ester), a polythiophene derivative. Through quantum chemical calculations, a model for this polymer was proposed, defined by head-to-tail polymer linkages and the conformation of acrylic acid methyl ester side groups. The π–π* lowest transition energy predicted for the polymer matched experimental values from UV–visible experiments, suggesting potential applications in materials with specific optical properties Bertran et al., 2007.
Synthesis and Mass Spectrometry
Xu et al. (2000) focused on the regioselective synthesis of 2- or 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters. Their mass spectrometric behavior was studied, showing tendencies to eliminate specific groups from the molecular ion, providing insights into their structural characteristics and fragmentation patterns under electron impact ionization Xu et al., 2000.
Antimicrobial Applications
A study by Ünver et al. (2008) synthesized a series of novel compounds related to 2-thiophen-3-yl-methyl derivatives and evaluated their antimicrobial activities. Certain compounds exhibited good antifungal activity against yeast fungi, while another showed antimicrobial activity against specific bacteria and yeast fungi, indicating potential applications in antimicrobial treatments Ünver et al., 2008.
Electrochromic and Conductive Properties
Camurlu et al. (2005) explored the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester and its electrochromic properties. The resulting polymer exhibited transitions leading to color changes between transmissive yellow and blue, suggesting potential applications in electrochromic devices Camurlu et al., 2005.
Mécanisme D'action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions or binding events, leading to changes in the targets’ structure, function, or interactions with other molecules .
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Given its use in proteomics research , it may influence protein-related processes, potentially leading to changes in cell function or behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
methyl 2-methyl-2-thiophen-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,8(10)11-3)7-4-5-12-6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFTYDOLHBHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


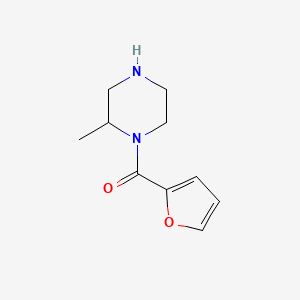

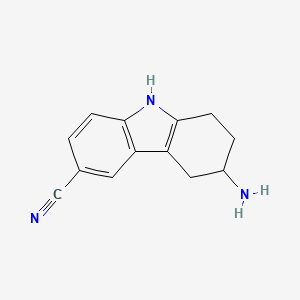
![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)
![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)
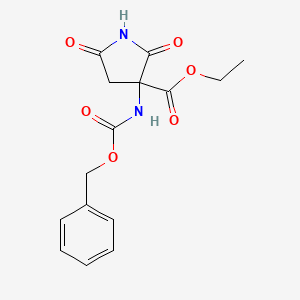

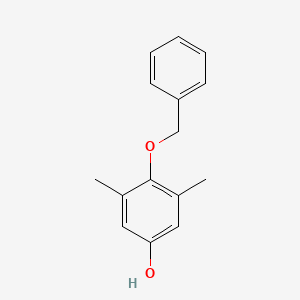
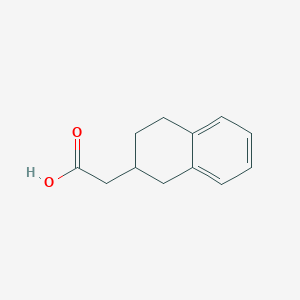
![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)


![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)

